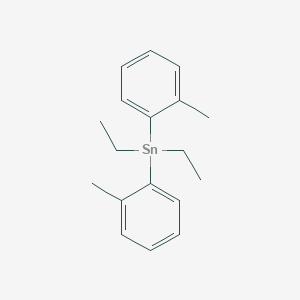![molecular formula C12H16ClNO2S B14506146 S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate CAS No. 62806-54-6](/img/structure/B14506146.png)
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate is an organic compound with the molecular formula C12H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a chlorophenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-(4-chlorophenoxy)propylamine with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key metabolic processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[3-(4-Bromophenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Nitrophenoxy)propyl] dimethylcarbamothioate
Uniqueness
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, the presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62806-54-6 |
|---|---|
Molekularformel |
C12H16ClNO2S |
Molekulargewicht |
273.78 g/mol |
IUPAC-Name |
S-[3-(4-chlorophenoxy)propyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16ClNO2S/c1-14(2)12(15)17-9-3-8-16-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
AOWBRYUOGSCGBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCCCOC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


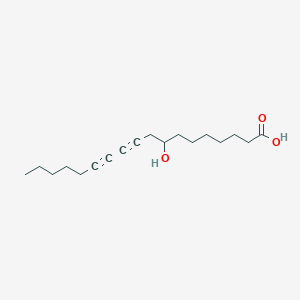
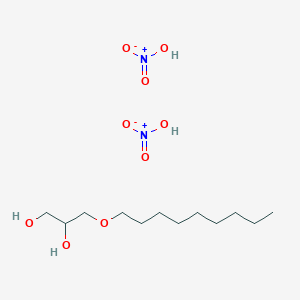
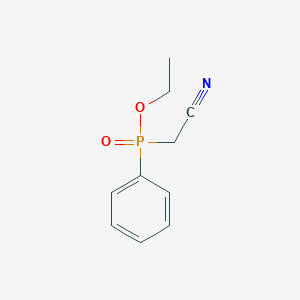
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)
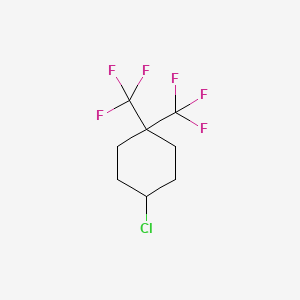
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)

